5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
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Overview
Description
5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound that belongs to the class of phenanthridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-isocyanobiaryl compounds under metal-free conditions. This reaction typically requires the use of specific reagents and conditions to facilitate the cyclization process .
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method utilizes boron reagents and palladium catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the phenanthridine core, leading to different derivatives with unique properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the phenanthridine framework, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl peroxybenzoate (TBPB) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phenanthridine derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with molecular targets such as DNA and proteins. For example, certain derivatives of this compound can bind to DNA, inhibiting its replication and transcription processes . Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound that serves as the basis for many DNA-binding fluorescent dyes.
Acridine: An isomer of phenanthridine with similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.
Uniqueness
5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific structural features and the presence of a chlorophenyl group, which enhances its chemical reactivity and biological activity
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN/c24-17-12-9-16(10-13-17)23-20-8-4-3-7-19(20)22-18-6-2-1-5-15(18)11-14-21(22)25-23/h1-2,5-6,9-14H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASHVRJQIMSUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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